Diisopropyl Allylboronate
Overview
Description
Diisopropyl Allylboronate, also known as Allylboronic Acid Diisopropyl Ester, is a chemical compound with the molecular formula C9H19BO2 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
Allylboronates can be prepared by adding reactive allylic organometallic reagents to borate derivatives and subsequently treating them with aqueous acid, diols, or KHF2 in order to obtain the corresponding boronic acid, cyclic boronate ester, or potassium tri uoroborate .Molecular Structure Analysis
The molecular weight of Diisopropyl Allylboronate is 170.06 g/mol . The InChI Key for this compound is LWPLTONTMJTRJL-UHFFFAOYSA-N .Chemical Reactions Analysis
Allylboron species participate in a range of reactions, including asymmetric catalysis. The most important reactions are the allylboration of carbonyl and imine functionalities . In addition, allylboron species can participate in other C−C bond-forming reactions via cross-coupling reactions .Physical And Chemical Properties Analysis
Diisopropyl Allylboronate is a clear liquid at 20°C . It has a density of 0.819±0.06 g/cm3 . It should be stored at a temperature between 0-10°C under inert gas . It is air sensitive, moisture sensitive, and heat sensitive .Scientific Research Applications
1. Stereospecific Allylic Functionalization
Diisopropyl allylboronate is involved in the stereospecific functionalization of allylboronic esters, notably in reactions with electrophiles. The use of allylboronate complexes enhances nucleophilicity, facilitating addition to a variety of electrophiles. This process is significant for creating functionalities such as quaternary stereogenic centers with fluorine and trifluoromethyl groups, showcasing the compound's role in precise chemical synthesis (García-Ruiz et al., 2017).
2. Synthesis of Alkyl(1,3-Butadien-2-yl)Methanols
Diisopropyl allylboronate is used in the novel homoallenylboration of aldehydes, leading to the synthesis of alkyl(1,3-butadien-2-yl)methanols. This synthesis demonstrates the compound's utility in creating complex organic structures with high diastereoselectivity, especially when reacting with α-chiral aldehydes (Soundararajan et al., 1995).
3. Advancements in Selective Allylboron Chemistry
Diisopropyl allylboronate plays a crucial role in the latest advancements in selective allylboron chemistry. It's involved in both the synthesis and application of these species, underlining its importance in the field of organic synthesis (Diner & Szabó, 2017).
4. Enantioselective Synthesis of Homoallylamines
This compound is also instrumental in the enantioselective synthesis of primary homoallylamines. By using chirally modified allylboron reagents, it facilitates the asymmetric allylation of N-diisobutylaluminum imines, achieving significant enantiomeric excesses (Watanabe et al., 1999).
5. Synthesis of Allylboronates with Stereogenic Carbon
The compound is crucial in allylic substitutions leading to alpha-substituted allylboronates with tertiary or quaternary B-substituted stereogenic centers. These transformations proceed with high yield and selectivity, underlining the compound's role in producing complex, chiral organicmolecules. Such allylboronates are stable and can be purified easily, making them valuable in the synthesis of secondary or tertiary allylic alcohols (Guzman-Martinez & Hoveyda, 2010).
6. Enantioselective Substitution of Allylic Carbonates
Diisopropyl allylboronate is used in the Cu(I)-catalyzed enantioselective substitution of allylic carbonates with diboron, leading to the synthesis of alpha-chiral allylboronates. This method allows the creation of various functionalized allylboronates with high enantiomeric purity (Ito et al., 2007).
7. Asymmetric Allylboration of Aldehydes
The compound is also used in the asymmetric allylboration of aldehydes with pinacolallylboronates. This process is catalyzed by phosphoric acids and yields excellent enantioselectivities for various types of aldehydes, including aromatic and aliphatic aldehydes (Xing et al., 2012).
8. Catalytic Asymmetric Allylboration
Diisopropyl allylboronate is involved in the allylboration of ketones with γ-disubstituted allylboronic acids. This reaction allows for the creation of adjacent quaternary stereocenters with high selectivity and control over stereo- and enantioselectivity (Alam et al., 2015).
Mechanism of Action
- It reacts with carbonyl and imine functionalities, participating in C-C bond-forming reactions via cross-coupling reactions .
- The high degree of diastereoselectivity observed in these reactions results from the conformational stability of the allylic boronic acid .
Target of Action
Mode of Action
Pharmacokinetics
Safety and Hazards
properties
IUPAC Name |
di(propan-2-yloxy)-prop-2-enylborane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19BO2/c1-6-7-10(11-8(2)3)12-9(4)5/h6,8-9H,1,7H2,2-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPLTONTMJTRJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC=C)(OC(C)C)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60465712 | |
Record name | Diisopropyl Allylboronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60465712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diisopropyl Allylboronate | |
CAS RN |
51851-79-7 | |
Record name | Diisopropyl Allylboronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60465712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diisopropyl Allylboronate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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